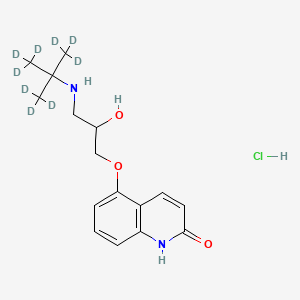
BRD7-IN-1 free base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRD7-IN-1 free base is a modified derivative of BI7273, known for its role as an inhibitor of bromodomain-containing proteins 7 and 9. This compound is significant in the field of epigenetics, particularly in the study of protein degradation through proteolysis targeting chimeras (PROTACs). This compound interacts with a von Hippel-Lindau ligand via a linker to form the PROTAC VZ185, which targets bromodomain-containing proteins 7 and 9 with high specificity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRD7-IN-1 free base involves the modification of BI7273. The process includes the interaction of the compound with a von Hippel-Lindau ligand through a linker to form the PROTAC VZ185. The reaction conditions typically involve room temperature and specific solvents to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound is primarily conducted through custom synthesis services. These services ensure the compound is produced with high purity and in quantities suitable for scientific research. The production process involves stringent quality control measures to maintain the integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
BRD7-IN-1 free base undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These include halogens and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
BRD7-IN-1 free base has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of protein degradation and the role of bromodomain-containing proteins in various biological processes.
Biology: The compound is used to investigate the regulation of gene expression and chromatin remodeling.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment, particularly in targeting specific proteins involved in tumor growth and progression.
Industry: The compound is used in the development of new drugs and therapeutic agents
Mecanismo De Acción
BRD7-IN-1 free base exerts its effects by binding to bromodomain-containing proteins 7 and 9. This interaction disrupts the normal function of these proteins, leading to their degradation through the proteolysis targeting chimeras mechanism. The compound specifically targets the von Hippel-Lindau pathway, which is crucial for the regulation of protein stability and degradation .
Comparación Con Compuestos Similares
BRD7-IN-1 free base is unique in its high specificity and potency in targeting bromodomain-containing proteins 7 and 9. Similar compounds include:
BI7273: The parent compound from which this compound is derived.
PROTAC VZ185: The product formed when this compound interacts with a von Hippel-Lindau ligand.
Other Bromodomain Inhibitors: Compounds that target similar proteins but may differ in their specificity and potency
This compound stands out due to its ability to form a highly specific and potent PROTAC, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H26N4O3 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C22H26N4O3/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26/h4-5,10-13,23H,6-9,14H2,1-3H3 |
Clave InChI |
NWXABBDHVJBGQH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)




![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)

![N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B12430720.png)
![tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B12430729.png)

![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
![(2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430745.png)

